3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride
Description
3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H11NO2S.
Properties
CAS No. |
2758002-52-5 |
|---|---|
Molecular Formula |
C5H14ClNO3S |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride typically involves the reaction of 3-methanesulfonyl-2-methoxypropan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and distillation, is common to achieve the required product quality .
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and methoxy groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group may influence the compound’s solubility and reactivity. Detailed studies are required to fully elucidate the pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 3-methanesulfonylpropan-1-amine hydrochloride
- 2-methoxypropan-1-amine hydrochloride
- 3-methylsulfonylpropan-1-amine hydrochloride
Uniqueness
3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride is unique due to the presence of both sulfonyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
